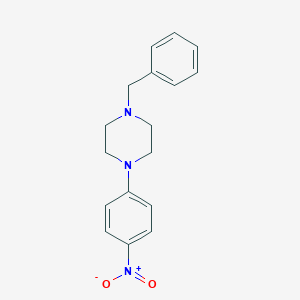

1-Benzyl-4-(4-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULTGZUGOISIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372648 | |

| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16155-08-1 | |

| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-(4-nitrophenyl)piperazine chemical properties

An in-depth technical guide on the chemical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine, designed for researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative with potential applications in medicinal chemistry and pharmacological research. Its structure, featuring a benzyl group and a nitrophenyl moiety attached to the piperazine core, makes it a subject of interest for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical Properties

The fundamental chemical and physical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| CAS Number | 16155-08-1 | [1] |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| Melting Point | 112 °C | [1] |

| Boiling Point (Predicted) | 461.7 ± 45.0 °C | [1] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.20 ± 0.10 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis

General Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine.

Detailed Methodologies for Key Experiments (Hypothetical):

A representative protocol for a similar N-arylation reaction is as follows:

-

Reaction Setup: To a solution of 1-benzylpiperazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

-

Addition of Reagents: Add 1-chloro-4-nitrobenzene (1-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Benzyl-4-(4-nitrophenyl)piperazine.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and purity assessment of 1-Benzyl-4-(4-nitrophenyl)piperazine. While specific spectral data for this compound is not available in the provided search results, the expected analytical techniques and general features are outlined below.

Analytical Workflow:

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 1-Benzyl-4-(4-nitrophenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines the predicted mechanism of action for 1-benzyl-4-(4-nitrophenyl)piperazine based on structure-activity relationships of its core chemical moieties. To date, no comprehensive pharmacological data for this specific compound has been published in the peer-reviewed scientific literature. The information presented herein is intended to serve as a scientific guide for future research.

Executive Summary

1-Benzyl-4-(4-nitrophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. While its specific pharmacological profile is uncharacterized, its structure incorporates key features of well-studied psychoactive molecules. This guide synthesizes the known pharmacology of its constituent parts—the N-benzylpiperazine (BZP) core and the para-nitrophenylpiperazine (pNPP) moiety—to propose a hypothetical mechanism of action. We predict that 1-benzyl-4-(4-nitrophenyl)piperazine primarily functions as a monoamine releasing agent, with a likely preference for the serotonin transporter (SERT). This document provides a theoretical framework for its action, details the requisite experimental protocols to validate these hypotheses, and presents visualizations of the predicted signaling pathways and experimental workflows.

Predicted Mechanism of Action

The molecular structure of 1-benzyl-4-(4-nitrophenyl)piperazine suggests it is likely to interact with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This prediction is based on the known activities of its structural analogues.

-

N-Benzylpiperazine (BZP): The BZP scaffold is a known central nervous system stimulant that acts as a non-selective releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[1][2] Its effects are qualitatively similar to amphetamine, though with lower potency.[3]

-

para-Nitrophenylpiperazine (pNPP): The pNPP moiety, which lacks the benzyl group, is a selective partial serotonin releasing agent (SRA).[4] It displays a high affinity for SERT and induces serotonin release with an EC50 in the nanomolar range, while having negligible effects on dopamine or norepinephrine release.[4]

The combination of these two moieties in 1-benzyl-4-(4-nitrophenyl)piperazine suggests a primary mechanism as a serotonin releasing agent, potentially with some activity at DAT and NET, contributed by the benzyl group. The electron-withdrawing nitro group on the phenyl ring is known to influence the electronic properties of the molecule and may modulate its binding affinity and selectivity for monoamine transporters.[5] The primary hypothesis is that the compound acts as a substrate for SERT, leading to transporter-mediated serotonin efflux from the presynaptic neuron into the synaptic cleft.

Predicted Signaling Pathway

The predicted primary signaling pathway involves the interaction of 1-benzyl-4-(4-nitrophenyl)piperazine with the serotonin transporter. As a substrate, it is transported into the presynaptic neuron. This action disrupts the vesicular storage of serotonin and reverses the normal direction of transporter function, causing a non-vesicular release of serotonin into the synapse. This elevation of extracellular serotonin levels would lead to the activation of various pre- and post-synaptic serotonin receptors, modulating downstream signaling cascades.

Quantitative Data from Structurally Related Compounds

No quantitative data for 1-benzyl-4-(4-nitrophenyl)piperazine is available. The following table summarizes data for its key structural analogues to provide a reference for the expected potency and selectivity.

| Compound | Target | Assay Type | Value | Reference |

| p-Nitrophenylpiperazine (pNPP) | SERT | Serotonin Release | EC50 = 19-43 nM | [4] |

| DAT | Dopamine Release | EC50 > 10,000 nM | [4] | |

| NET | Norepinephrine Release | EC50 > 10,000 nM | [4] | |

| N-Benzylpiperazine (BZP) | DAT | Dopamine Release | EC50 = 175 nM | [2] |

| NET | Norepinephrine Release | EC50 = 62 nM | [2] | |

| SERT | Serotonin Release | EC50 = 6050 nM | [2] |

Essential Experimental Protocols

To elucidate the mechanism of action of 1-benzyl-4-(4-nitrophenyl)piperazine, a series of in vitro assays are required. The following protocols describe the standard methodologies.

Radioligand Binding Assays

These assays determine the affinity of the compound for monoamine transporters. This is achieved by measuring the displacement of a specific radioligand from the transporter.[6]

Objective: To determine the binding affinity (Ki) of 1-benzyl-4-(4-nitrophenyl)piperazine for SERT, DAT, and NET.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing human SERT, DAT, or NET.

-

Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membranes containing the transporters.

-

Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of 1-benzyl-4-(4-nitrophenyl)piperazine.

-

Incubation: Allow the reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand) and then convert to Ki using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

These functional assays measure the ability of the compound to induce the release of monoamines from cells.[7][8]

Objective: To determine the efficacy (EC50 and Emax) of 1-benzyl-4-(4-nitrophenyl)piperazine as a serotonin, dopamine, and norepinephrine releasing agent.

Methodology:

-

Cell Culture: Use cells endogenously expressing the transporters (e.g., rat brain synaptosomes) or HEK293 cells co-expressing the transporter and a fluorescent biosensor for the neurotransmitter.

-

Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]dopamine, or [3H]norepinephrine).

-

Assay: Wash the cells to remove excess radiolabel and then incubate with varying concentrations of 1-benzyl-4-(4-nitrophenyl)piperazine.

-

Supernatant Collection: After a set incubation time (e.g., 30 minutes), collect the supernatant.

-

Scintillation Counting: Measure the radioactivity in the supernatant, which corresponds to the amount of released neurotransmitter.

-

Data Analysis: Plot the amount of neurotransmitter released against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect relative to a known releasing agent like fenfluramine or amphetamine).

cAMP Functional Assays

If the compound is found to have direct activity at G-protein coupled receptors (GPCRs), such as serotonin receptors, a cAMP assay can determine its functional effect (agonist or antagonist).[9]

Objective: To determine if 1-benzyl-4-(4-nitrophenyl)piperazine acts as an agonist or antagonist at Gs- or Gi-coupled serotonin receptors.

Methodology:

-

Cell Culture: Use CHO or HEK293 cells stably expressing the serotonin receptor of interest (e.g., 5-HT4 for Gs, 5-HT1A for Gi).

-

Assay (Agonist Mode): Incubate cells with varying concentrations of 1-benzyl-4-(4-nitrophenyl)piperazine and measure the intracellular cAMP levels.

-

Assay (Antagonist Mode): Pre-incubate cells with varying concentrations of 1-benzyl-4-(4-nitrophenyl)piperazine, then stimulate with a known agonist for the receptor. Measure the resulting cAMP levels.

-

Detection: Utilize a cAMP detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor.[10][11]

-

Data Analysis:

-

Agonist: Plot cAMP levels against compound concentration to determine EC50 and Emax.

-

Antagonist: Plot the inhibition of the agonist response against compound concentration to determine the IC50.

-

Conclusion

Based on a thorough analysis of its structural components, 1-benzyl-4-(4-nitrophenyl)piperazine is predicted to act primarily as a serotonin releasing agent. The presence of the N-benzyl group may confer additional, less potent activity at dopamine and norepinephrine transporters. This hypothesis provides a strong foundation for initial pharmacological screening. The experimental protocols detailed in this guide represent the standard methodologies required to rigorously test this hypothesis, determine the compound's potency and selectivity, and fully elucidate its mechanism of action. The successful completion of these studies would provide the necessary data to understand the potential therapeutic or toxicological profile of this novel phenylpiperazine derivative.

References

- 1. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. GloSensor™ cAMP Assay Protocol [promega.jp]

Unveiling the Biological Potential of 1-Benzyl-4-(4-nitrophenyl)piperazine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the potential biological activities of the synthetic compound 1-Benzyl-4-(4-nitrophenyl)piperazine. While specific research on this molecule is not extensively available in public literature, this document extrapolates its potential pharmacological profile based on the well-documented activities of its core structural components: the piperazine scaffold, the benzyl group, and the nitrophenyl moiety. This guide is intended for researchers, scientists, and professionals in drug development to inform potential avenues of investigation.

Introduction to 1-Benzyl-4-(4-nitrophenyl)piperazine

1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The versatility of the piperazine core allows for substitutions at its 1 and 4 positions, leading to a vast chemical space with diverse pharmacological properties. The subject molecule features a benzyl group at one nitrogen and a 4-nitrophenyl group at the other. While this specific compound is commercially available, its biological activities and potential therapeutic applications remain largely unexplored in peer-reviewed literature.[3][4]

Analysis of Structural Moieties and Potential Biological Activities

The predicted biological activity of 1-Benzyl-4-(4-nitrophenyl)piperazine can be inferred from the known roles of its constituent chemical groups in similar molecules.

The Piperazine Core: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a common feature in many approved drugs and investigational molecules, conferring a broad spectrum of biological activities.[1][2] Derivatives of piperazine have been shown to exhibit properties including:

-

Anthelmintic: The parent compound, piperazine, acts on the neuromuscular system of parasitic worms.[5]

-

Antimicrobial and Antifungal: Various piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[6][7]

-

Anti-inflammatory: Certain piperazine derivatives have been synthesized and evaluated as anti-inflammatory agents.[8]

-

Anticancer: The piperazine scaffold is found in molecules designed as potential anticancer agents.

-

Central Nervous System (CNS) Activity: Benzylpiperazine derivatives have been investigated as monoacylglycerol lipase (MAGL) inhibitors and sigma-1 (σ1) receptor ligands, suggesting potential applications in neurological and psychiatric disorders.[9][10]

The Benzyl Group

The benzyl substituent is known to influence the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of benzylpiperazine derivatives, this group plays a crucial role in binding to various biological targets. For instance, in a series of novel reversible monoacylglycerol lipase (MAGL) inhibitors, benzylpiperazine-based compounds showed significant potency.[9]

The 4-Nitrophenyl Group

The 4-nitrophenyl group is an electron-withdrawing moiety that can significantly influence the electronic properties of the piperazine nitrogen it is attached to. The nitro group can participate in hydrogen bonding and other molecular interactions within a biological target. Furthermore, the nitro group is susceptible to metabolic reduction to an amino group in vivo, which could lead to metabolites with different biological activities or toxicological profiles.[11] A structurally related compound, 4-Benzyl-1-(4-nitrophenyl)piperidine, has been noted for its potential to act on monoamine systems, suggesting a possible area of investigation for the title compound.[11]

Postulated Biological Activities and Targets for Investigation

Based on the analysis of its structural components and the activities of related molecules, 1-Benzyl-4-(4-nitrophenyl)piperazine could be a candidate for screening in several therapeutic areas. A closely related compound, HJZ-12, which is a piperazine-derived α1D/1A antagonist, has shown effects in benign prostatic hyperplasia.[12] This suggests that 1-Benzyl-4-(4-nitrophenyl)piperazine may also interact with adrenoceptors or other G-protein coupled receptors.

The diverse activities of the piperazine scaffold are depicted in the following diagram:

Caption: Biological activities associated with the piperazine scaffold.

Proposed Experimental Protocols for Biological Screening

Given the lack of specific data for 1-Benzyl-4-(4-nitrophenyl)piperazine, a general screening workflow is proposed to elucidate its biological activity.

General Workflow for Preliminary Biological Evaluation

The following diagram outlines a logical progression for the initial biological screening of a novel compound like 1-Benzyl-4-(4-nitrophenyl)piperazine.

Caption: A general workflow for the biological evaluation of a novel compound.

Detailed Methodologies

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of 1-Benzyl-4-(4-nitrophenyl)piperazine in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells showing no growth onto agar plates and incubate further. The lowest concentration that results in no growth on the agar is the MBC/MFC.

-

-

Receptor Binding Assay (Radioligand Displacement):

-

Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., α1-adrenoceptors from rat brain).

-

Incubate the membranes with a known concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) in the absence and presence of increasing concentrations of 1-Benzyl-4-(4-nitrophenyl)piperazine.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to determine the binding affinity (Ki) of the compound for the receptor.

-

-

Enzyme Inhibition Assay:

-

The specific protocol will depend on the target enzyme (e.g., Monoamine Oxidase - MAO).

-

For a MAO-A inhibition assay, incubate the enzyme source (e.g., rat liver mitochondria) with various concentrations of 1-Benzyl-4-(4-nitrophenyl)piperazine.

-

Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine).

-

Measure the formation of the product (e.g., 4-hydroxyquinoline) over time using a spectrophotometer or fluorometer.

-

Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

-

Conclusion

While direct experimental evidence for the biological activity of 1-Benzyl-4-(4-nitrophenyl)piperazine is currently limited, a systematic evaluation based on its chemical structure suggests several promising avenues for research. Its piperazine core, combined with benzyl and nitrophenyl substituents, makes it a candidate for investigation in areas such as antimicrobial chemotherapy, CNS disorders, and oncology. The experimental protocols outlined in this guide provide a foundational framework for initiating the biological characterization of this and other novel piperazine derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound and determine its potential as a lead for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. 16155-08-1|1-Benzyl-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 4-Benzyl-1-(4-nitrophenyl)piperidine (EVT-15143151) [evitachem.com]

- 12. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

Pharmacological Profile of 1-Benzyl-4-(4-nitrophenyl)piperazine: An In-Depth Technical Guide

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological characterization of 1-Benzyl-4-(4-nitrophenyl)piperazine. To date, there are no publicly accessible studies detailing its receptor binding affinities, functional activities, in vivo effects, or specific signaling pathways.

While the synthesis and chemical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine are documented, its biological profile remains uninvestigated. This lack of data prevents the construction of a detailed pharmacological guide as requested. Information regarding its potential interactions with biological targets, therapeutic effects, or safety profile is not available in peer-reviewed scientific literature or established pharmacological databases.

The Piperazine Scaffold: A Foundation for Diverse Pharmacology

The broader class of piperazine derivatives is well-represented in medicinal chemistry and pharmacology, exhibiting a wide range of biological activities. It is crucial to note that the activities of these related compounds do not predict the pharmacological profile of 1-Benzyl-4-(4-nitrophenyl)piperazine. However, understanding the versatility of the piperazine scaffold provides a context for the potential, yet uninvestigated, properties of this specific molecule.

Structurally related piperazine compounds have been developed as:

-

Central Nervous System (CNS) Agents: Many piperazine derivatives interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.

-

Antihistamines: A number of H1 receptor antagonists feature a piperazine core.

-

Anti-infective Agents: The piperazine ring is a structural component of some antibacterial and anthelmintic drugs.

-

Cardiovascular Drugs: Certain piperazine derivatives have been investigated for their effects on blood pressure and other cardiovascular parameters.

Future Directions

The absence of pharmacological data for 1-Benzyl-4-(4-nitrophenyl)piperazine highlights an opportunity for future research. A systematic evaluation of this compound would be necessary to determine its biological properties. A typical investigational workflow to establish a pharmacological profile would involve the following stages:

Hypothetical Experimental Workflow for Pharmacological Characterization

Caption: A generalized workflow for the pharmacological evaluation of a novel chemical entity.

Conclusion

1-Benzyl-4-(4-nitrophenyl)piperazine structure-activity relationship (SAR)

An In-depth Technical Guide on the Structure-Activity Relationship of 1-Benzyl-4-(4-nitrophenyl)piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-disubstituted piperazine scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] The versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitutions, has made it a privileged structure in medicinal chemistry.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 1-benzyl-4-(4-nitrophenyl)piperazine and its analogs. By systematically exploring the impact of chemical modifications at the benzyl and nitrophenyl moieties, as well as the central piperazine core, we aim to provide a comprehensive understanding of the structural requirements for various biological activities, including but not limited to receptor binding and enzyme inhibition.

The strategic combination of a benzyl group at the N1 position and a nitrophenyl group at the N4 position of the piperazine ring has given rise to compounds with interesting pharmacological profiles. These derivatives have been investigated for their potential as tyrosinase inhibitors, antipsychotic agents by modulating dopamine and serotonin receptors, and anti-Helicobacter pylori agents.[3][4][5] This document will synthesize findings from various studies to delineate the key structural features that govern the potency and selectivity of these compounds, offering valuable insights for the design of future therapeutic agents.

Core Structure and Numbering

The core structure of 1-benzyl-4-(4-nitrophenyl)piperazine is illustrated below, with the standard numbering for the piperazine and phenyl rings. Modifications at R1 on the benzyl ring and at R2 on the nitrophenyl ring, as well as substitutions on the piperazine ring itself, will be discussed in the subsequent sections.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-benzyl-4-(4-nitrophenyl)piperazine analogs is highly dependent on the nature and position of substituents on both aromatic rings and the piperazine core. The following sections summarize the SAR for different biological targets.

Tyrosinase Inhibition

A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors.[4][6] The inhibitory activity is evaluated based on the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: SAR of 4-Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

| Compound ID | R1 (Substitution at N1 of Piperazine) | IC50 (µM) | Reference |

| 4a | Benzyl | > 200 | [6] |

| 4l | Indole moiety | 72.55 | [4][6] |

| - | Halogen-substituted benzyl groups | > 200 | [6] |

Key SAR Insights for Tyrosinase Inhibition:

-

N1-Substitution: The nature of the substituent at the N1 position of the piperazine ring is critical for tyrosinase inhibitory activity.

-

Benzyl Group: An unsubstituted benzyl group at the N1 position (as in the parent compound) does not confer significant inhibitory potency.[6]

-

Indole Moiety: Replacement of the benzyl group with an indole moiety leads to a significant increase in tyrosinase inhibitory effect, with compound 4l showing an IC50 value of 72.55 µM.[4][6]

-

Halogen Substitution: The introduction of halogen substituents on the benzyl ring does not improve the inhibitory potency.[6]

Receptor Binding Profile for Antipsychotic Potential

Derivatives of nitrophenylpiperazine have been evaluated for their binding affinity to dopamine (D2) and serotonin (5-HT2A) receptors, which is a key characteristic of atypical antipsychotics.[3] The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities of N-(nitrophenyl)piperazine Derivatives

| Compound ID | Modification | 5-HT2A (pKi) | D2 (pKi) | 5-HT2A/D2 Ratio | Reference |

| 7c | 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | High | High | > 1 | [3] |

| Clozapine | (Reference Drug) | - | - | > 1 | [3] |

Key SAR Insights for Receptor Binding:

-

Nitrophenyl Position: The studies cited focus on 2-nitrophenyl derivatives rather than the 4-nitro isomer.

-

Heterocyclic Groups: The introduction of a specific heteroaryl group, such as a substituted benzimidazole, which mimics the catechol moiety of dopamine, can lead to high affinity for both D2 and 5-HT2A receptors.[3]

-

Atypical Profile: A 5-HT2A/D2 receptor binding ratio greater than 1 is characteristic of atypical neuroleptics.[3] Compound 7c , for instance, exhibited this favorable profile and showed higher affinities for all tested receptor classes compared to the reference drug, clozapine.[3]

Anti-Helicobacter pylori Activity

A series of benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles have been synthesized and evaluated for their activity against metronidazole-resistant isolates of H. pylori.[5]

Table 3: SAR of Benzyl Piperazine Derivatives against H. pylori

| Compound ID | R1 (Substitution on Benzyl Ring) | Nitroaryl Group | Activity | Reference |

| 6l | 4-nitro | 5-nitrofuran | Active | [5] |

| 6h | 4-bromo | 5-nitrothiophene | Active | [5] |

| 6q | 4-bromo | 5-nitrofuran | Active | [5] |

| 6g | 3,4-dichloro | 5-nitrothiophene | Active | [5] |

Key SAR Insights for Anti-H. pylori Activity:

-

N4-Substitution: In this series, the 4-nitrophenyl group is replaced by a 5-(5-nitroaryl)-1,3,4-thiadiazole moiety. The presence of a nitro group on the terminal heterocyclic ring appears to be a common feature.

-

N1-Benzyl Substitutions: Various substitutions on the benzyl ring, including nitro, bromo, and dichloro groups, result in compounds with activity against H. pylori.[5] This suggests that a range of electronic and steric properties on the benzyl ring are tolerated for this particular biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for the synthesis and biological evaluation of the discussed compounds.

Synthesis of 4-Nitrophenylpiperazine Derivatives

The synthesis of 4-nitrophenylpiperazine derivatives generally involves the reaction of a suitably substituted piperazine with an appropriate electrophile. For example, the synthesis of N-1 substituted derivatives can be achieved by reacting 1-(4-nitrophenyl)piperazine with a substituted benzyl halide.

General Synthetic Scheme:

Caption: General synthetic route for N-1 substituted 4-nitrophenylpiperazines.

Detailed Protocol for Synthesis of 1-(aryl)-4-(nitrophenyl)piperazines:

A general procedure involves dissolving 1-(4-nitrophenyl)piperazine in a suitable solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate (K2CO3), is added to the mixture. The appropriate aryl halide (e.g., benzyl chloride or a substituted variant) is then added, and the reaction mixture is stirred, often at an elevated temperature, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds against tyrosinase is determined spectrophotometrically.

Workflow for Tyrosinase Inhibition Assay:

Caption: Workflow for the spectrophotometric tyrosinase inhibition assay.

Detailed Protocol:

The assay is typically performed in a 96-well microplate. A solution of mushroom tyrosinase in phosphate buffer is pre-incubated with various concentrations of the test compound for a specific period at a controlled temperature. The enzymatic reaction is initiated by adding the substrate, L-DOPA. The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm using a microplate reader. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of compounds for specific receptors.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A) are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound. The incubation is carried out in a suitable buffer at a specific temperature for a defined period to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship of 1-benzyl-4-(4-nitrophenyl)piperazine analogs is highly dependent on the specific biological target. For tyrosinase inhibition, modifications at the N1-position of the piperazine ring are crucial, with an indole moiety being more favorable than a simple benzyl group. For antipsychotic potential, the introduction of specific heteroaryl groups that mimic endogenous ligands can lead to high affinity for dopamine and serotonin receptors. In the context of anti-H. pylori activity, a broader range of substituents on the N1-benzyl group is tolerated, while the presence of a nitroaryl moiety at the N4-position appears to be important.

The data and protocols presented in this guide offer a framework for understanding the SAR of this class of compounds and can serve as a valuable resource for the rational design of new and more potent therapeutic agents. Further investigations, including in vivo studies and detailed molecular modeling, are warranted to fully elucidate the pharmacological potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Research Applications of 1-Benzyl-4-(4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(4-nitrophenyl)piperazine is a versatile chemical scaffold with significant potential in various fields of biomedical research. As a member of the broader piperazine class of compounds, it is implicated in a range of biological activities. This technical guide consolidates the available research on structurally related compounds to highlight the potential applications of 1-benzyl-4-(4-nitrophenyl)piperazine. The primary areas of interest for this compound and its analogs include its role as a tyrosinase inhibitor for applications in dermatology and cosmetology, its function as a serotonin-releasing agent for neurological research, and its potential as an antitubercular agent in the fight against infectious diseases. This document provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for investigating these applications, alongside quantitative data from closely related analogs to guide future research endeavors.

Introduction

Piperazine and its derivatives are a well-established class of pharmacologically active compounds, forming the core structure of numerous approved drugs. The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, leading to a diverse array of biological activities. 1-Benzyl-4-(4-nitrophenyl)piperazine combines the key structural features of a benzyl group and a nitrophenyl-substituted piperazine moiety. While specific research on this exact molecule is limited, extensive studies on its close analogs provide a strong foundation for predicting its potential research applications. This guide will explore these potential applications based on the activities of nitrophenylpiperazine and benzylpiperazine derivatives.

Chemical Properties and Synthesis

| Property | Value |

| CAS Number | 16155-08-1 |

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 297.35 g/mol |

| Melting Point | 112 °C |

| Boiling Point | 461.7±45.0 °C (Predicted) |

| Density | 1.224±0.06 g/cm³ (Predicted) |

| pKa | 7.20±0.10 (Predicted) |

Synthesis Workflow

The synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine can be achieved through a nucleophilic substitution reaction. A common method involves the reaction of 1-(4-nitrophenyl)piperazine with benzyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Potential Research Applications and Quantitative Data

Based on the biological activities of structurally similar compounds, 1-Benzyl-4-(4-nitrophenyl)piperazine holds promise in the following research areas:

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetics industry. Derivatives of nitrophenylpiperazine have been investigated as tyrosinase inhibitors.[1]

Quantitative Data for a Structurally Related Compound (Compound 4l from a study on nitrophenylpiperazine derivatives) [1]

| Compound | Target | Assay | IC₅₀ (µM) |

| 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl 1H-indole-2-carboxylate (4l) | Mushroom Tyrosinase | Tyrosinase Inhibition Assay | 72.55 |

Serotonin Releasing Activity

Phenylpiperazine derivatives are known to interact with the serotonin system. Specifically, para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent, suggesting that 1-Benzyl-4-(4-nitrophenyl)piperazine could have similar properties and be a valuable tool for neuroscience research.[2]

Quantitative Data for a Structurally Related Compound (para-Nitrophenylpiperazine) [2]

| Compound | Activity | EC₅₀ (nM) | Emax (%) |

| para-Nitrophenylpiperazine (pNPP) | Serotonin Release | 19 - 43 | 57 |

Antitubercular Activity

The piperazine scaffold is present in several antitubercular agents. Benzylpiperazine derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis.

Quantitative Data for a Structurally Related Compound (Benzylpiperazine Urea derivative) [3]

| Compound | Strain | MIC (µM) |

| N-furfuryl piperazine urea analog with a phenyl ring replacement | M. tuberculosis H37Rv | 1 |

Experimental Protocols

Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

This protocol is a general method adapted from the synthesis of similar N-benzylpiperazine derivatives.

Materials:

-

1-(4-nitrophenyl)piperazine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(4-nitrophenyl)piperazine (1 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride (1.1 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Benzyl-4-(4-nitrophenyl)piperazine.

Tyrosinase Inhibition Assay

This protocol is based on a standard colorimetric method for assessing tyrosinase inhibitory activity.[4][5]

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

1-Benzyl-4-(4-nitrophenyl)piperazine (test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution (at various concentrations), 20 µL of kojic acid solution (for positive control wells), or 20 µL of DMSO (for blank wells).

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to all wells except the blank control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

Serotonin Release Assay

This is a general protocol for an in vitro serotonin release assay using rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or striatum)

-

Krebs-Ringer buffer

-

[³H]Serotonin (radiolabel)

-

1-Benzyl-4-(4-nitrophenyl)piperazine (test compound)

-

Scintillation fluid and counter

Procedure:

-

Prepare synaptosomes from fresh rat brain tissue.

-

Pre-incubate the synaptosomes with [³H]Serotonin to allow for uptake.

-

Wash the synaptosomes to remove excess radiolabel.

-

Resuspend the loaded synaptosomes in Krebs-Ringer buffer.

-

Incubate aliquots of the synaptosomes with various concentrations of the test compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of [³H]Serotonin released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.

-

Calculate the percentage of serotonin release relative to the total amount of serotonin in the synaptosomes.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

1-Benzyl-4-(4-nitrophenyl)piperazine (test compound)

-

Isoniazid (positive control)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and isoniazid in a 96-well plate.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Inoculate each well (except for the negative control wells) with the bacterial suspension.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathways and Mechanisms of Action

Tyrosinase Inhibition Signaling Pathway

The inhibition of tyrosinase directly impacts the melanin synthesis pathway.

Serotonin Release Mechanism

Serotonin releasing agents typically interact with the serotonin transporter (SERT) to induce reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.

Conclusion

While direct experimental data on 1-Benzyl-4-(4-nitrophenyl)piperazine is not extensively available in the public domain, the analysis of its structural analogs strongly suggests its potential as a valuable research tool. The presented data and protocols for tyrosinase inhibition, serotonin release, and antitubercular activity provide a solid framework for initiating investigations into its biological properties. Further research is warranted to fully elucidate the pharmacological profile of 1-Benzyl-4-(4-nitrophenyl)piperazine and to explore its potential therapeutic applications. Researchers in pharmacology, medicinal chemistry, and drug discovery are encouraged to utilize this guide as a starting point for their studies on this promising compound.

References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and SAR of antitubercular benzylpiperazine ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

Technical Whitepaper: 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative with the Chemical Abstracts Service (CAS) registry number 16155-08-1. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active compounds. The presence of a benzyl group and a nitrophenyl group on the piperazine core suggests potential for diverse pharmacological activities. This technical guide provides a summary of the available physicochemical data, a putative synthesis protocol, and an overview of the potential biological activities based on structurally related compounds, aiming to facilitate future research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties for 1-Benzyl-4-(4-nitrophenyl)piperazine is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 16155-08-1 | N/A |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1] |

| Molecular Weight | 297.35 g/mol | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis Methodology

Putative Experimental Protocol: N-Alkylation followed by N-Arylation

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Materials:

-

Piperazine

-

Benzyl chloride

-

1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Step 1: Synthesis of 1-Benzylpiperazine. In a round-bottom flask, dissolve piperazine (1.1 equivalents) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (2.5 equivalents). To this stirring suspension, add benzyl chloride (1 equivalent) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The crude 1-benzylpiperazine can be purified by distillation or chromatography, though for the subsequent step, the crude product may be used directly after an aqueous workup.[1]

-

Step 2: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine. The crude or purified 1-benzylpiperazine (1 equivalent) is dissolved in a high-boiling polar aprotic solvent like dimethylformamide (DMF). An excess of a base such as potassium carbonate (3 equivalents) is added, followed by the addition of 1-fluoro-4-nitrobenzene (1.1 equivalents). The reaction mixture is heated, typically to a temperature between 80-120 °C, and the progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and poured into ice water, which should precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Putative two-step synthesis workflow for 1-Benzyl-4-(4-nitrophenyl)piperazine.

Biological Activity and Potential Applications

Currently, there is a notable absence of published scientific literature detailing the specific biological activities, mechanism of action, or pharmacological profile of 1-Benzyl-4-(4-nitrophenyl)piperazine. However, the known biological activities of structurally related piperazine derivatives can provide valuable insights into its potential therapeutic applications.

Overview of Piperazine Derivatives in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Numerous piperazine-containing compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[4]

-

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. This is often attributed to its ability to interact with various neurotransmitter receptors.

-

Anticancer Activity: Some piperazine derivatives have been investigated as potential anticancer agents, with mechanisms that can involve the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

-

Antihistaminic and Anti-inflammatory Effects: The piperazine core is present in several well-known antihistamines. Additionally, some derivatives have shown potential as anti-inflammatory agents.

Given the structural features of 1-Benzyl-4-(4-nitrophenyl)piperazine, it is plausible that this compound could exhibit one or more of the aforementioned activities. The benzyl group can contribute to lipophilicity and potential interactions with hydrophobic pockets in biological targets, while the nitrophenyl moiety is an electron-withdrawing group that can influence the electronic properties and potential interactions of the molecule.

Future Directions

The lack of available data for 1-Benzyl-4-(4-nitrophenyl)piperazine presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A validated, high-yield synthesis protocol and full characterization of the compound's physicochemical properties are needed.

-

In Vitro Screening: The compound should be screened against a broad range of biological targets to identify potential pharmacological activities. This could include assays for antimicrobial, antifungal, anticancer, and CNS-related activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of 1-Benzyl-4-(4-nitrophenyl)piperazine could provide valuable insights into the structural requirements for its biological activity.

Conclusion

1-Benzyl-4-(4-nitrophenyl)piperazine is a chemical entity with a structure that suggests potential for interesting pharmacological properties, yet it remains largely unexplored. This technical guide has provided a summary of the currently available information and a proposed framework for its synthesis and future investigation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further studies to unlock the potential of this and related compounds in drug discovery and development.

References

- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine, a compound of interest in medicinal chemistry and drug development. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its chemical structure.

Core Compound Data

The fundamental properties of 1-Benzyl-4-(4-nitrophenyl)piperazine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| CAS Number | 16155-08-1 | [1] |

| Melting Point | 112 °C | |

| Boiling Point (Predicted) | 461.7±45.0 °C | |

| Density (Predicted) | 1.224±0.06 g/cm³ | |

| pKa (Predicted) | 7.20±0.10 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine. These protocols are based on established methods for the synthesis of analogous piperazine derivatives.

Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of N-arylpiperazines, involving the reaction of a piperazine derivative with an activated aryl halide.

Materials:

-

1-Benzylpiperazine

-

1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-benzylpiperazine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-4-(4-nitrophenyl)piperazine.

Analytical Characterization

The identity and purity of the synthesized 1-Benzyl-4-(4-nitrophenyl)piperazine can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs (e.g., ~300-350 nm).

-

The retention time and peak purity should be determined against a reference standard if available.

Visualizations

The following diagrams illustrate the chemical structure and a conceptual synthesis pathway for 1-Benzyl-4-(4-nitrophenyl)piperazine.

Caption: Chemical structure of 1-Benzyl-4-(4-nitrophenyl)piperazine.

Caption: Conceptual synthesis pathway for 1-Benzyl-4-(4-nitrophenyl)piperazine.

References

1-Benzyl-4-(4-nitrophenyl)piperazine safety and handling guidelines

An In-Depth Technical Guide to the Safety and Handling of 1-Benzyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Benzyl-4-(4-nitrophenyl)piperazine, a piperazine derivative of interest in scientific research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide amalgamates data from SDS of structurally related compounds, including 1-(4-Nitrophenyl)piperazine and 1-Benzylpiperazine, alongside available supplier information.

Chemical and Physical Properties

A summary of the known physicochemical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine and its parent moieties is presented below. This information is crucial for safe handling, storage, and experimental design.

| Property | 1-Benzyl-4-(4-nitrophenyl)piperazine | 1-(4-Nitrophenyl)piperazine | 1-Benzylpiperazine |

| CAS Number | 16155-08-1 | 6269-89-2 | 2759-28-6 |

| Molecular Formula | C₁₇H₁₉N₃O₂ | C₁₀H₁₃N₃O₂ | C₁₁H₁₆N₂ |

| Molecular Weight | 297.35 g/mol | 207.23 g/mol | 176.26 g/mol |

| Melting Point | 112 °C[1] | 130 - 134 °C | Not Available |

| Boiling Point | 461.7±45.0 °C (Predicted)[1] | Not Available | Not Available |

| Density | 1.224±0.06 g/cm³ (Predicted)[1] | Not Available | Not Available |

| pKa | 7.20±0.10 (Predicted)[1] | Not Available | Not Available |

| Appearance | Not Available | Yellow Powder/Solid | Not Available |

Hazard Identification and Safety Precautions

Based on the GHS classifications of related compounds, 1-Benzyl-4-(4-nitrophenyl)piperazine should be handled with care. The following hazards are anticipated:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Precautionary Statements:

-

Prevention:

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Ensure adequate ventilation.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest.

-

-

Storage:

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Incompatible materials include strong oxidizing agents and strong bases.

-

Experimental Protocols

General Synthesis Approach:

A plausible synthetic route involves the N-alkylation of 1-(4-nitrophenyl)piperazine with benzyl chloride. This reaction is a standard method for the synthesis of N-substituted piperazines.

General Synthetic Workflow for 1-Benzyl-4-(4-nitrophenyl)piperazine.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as:

-

Extraction: To remove water-soluble impurities.

-

Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired compound.

-

Recrystallization: To obtain a highly pure solid product.

Characterization:

The structure and purity of the synthesized 1-Benzyl-4-(4-nitrophenyl)piperazine would be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Signaling Pathways

The biological activity of 1-Benzyl-4-(4-nitrophenyl)piperazine has not been extensively characterized in the available literature. However, the piperazine scaffold is a common feature in many biologically active compounds. Derivatives of piperazine are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. Benzylpiperazine (BZP), for instance, is known for its stimulant effects.

Given the structural components, 1-Benzyl-4-(4-nitrophenyl)piperazine could potentially exhibit activity at monoamine transporters or G-protein coupled receptors. Further research, including in vitro binding and functional assays, is necessary to determine its specific pharmacological profile.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Experimental Workflow for Biological Characterization.

Conclusion

1-Benzyl-4-(4-nitrophenyl)piperazine is a compound that requires careful handling due to its potential hazards. This guide provides a summary of the available safety information and outlines general procedures for its synthesis and potential biological evaluation. Researchers and drug development professionals should always consult the most recent safety data and institutional safety protocols before working with this or any other chemical compound. Further experimental investigation is needed to fully characterize its physicochemical properties, biological activity, and safety profile.

References

In-Depth Technical Guide: Solubility of 1-Benzyl-4-(4-nitrophenyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is an organic compound of interest in medicinal chemistry and drug discovery. A critical parameter for the progression of any compound through the development pipeline is its solubility. Solubility influences bioavailability, formulation, and the reliability of in-vitro assays.[1][2][3][4] This guide provides a technical overview of the solubility of 1-Benzyl-4-(4-nitrophenyl)piperazine, with a focus on Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and high-throughput screening.

Quantitative Solubility Data

While specific experimental values are unavailable, DMSO is recognized as a powerful, aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds.[5][6][7] For novel compounds like 1-Benzyl-4-(4-nitrophenyl)piperazine, solubility is typically determined empirically using standardized laboratory protocols.

The following table summarizes the type of data that would be generated in such an analysis. The values presented are placeholders and should be determined experimentally.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | Data not available | Data not available | Thermodynamic |

| Ethanol | 25 | Data not available | Data not available | Thermodynamic |

| Methanol | 25 | Data not available | Data not available | Thermodynamic |

| Acetonitrile | 25 | Data not available | Data not available | Thermodynamic |

| Water | 25 | Data not available | Data not available | Thermodynamic |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Kinetic |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: Thermodynamic Solubility and Kinetic Solubility .[1][8]

-

Thermodynamic (Equilibrium) Solubility: This measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[3][8] It is considered the "true" solubility and is crucial for lead optimization and formulation development.[1][3] The most common method is the Shake-Flask method .[1][9][10]

-

Kinetic Solubility: This is a non-equilibrium measurement used in early-stage drug discovery for high-throughput screening (HTS).[1][2][11] It typically involves dissolving the compound in DMSO first, followed by dilution into an aqueous buffer.[1][2][8][11][12] The measurement identifies the concentration at which the compound precipitates out of the aqueous solution.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a test compound.

Materials:

-

1-Benzyl-4-(4-nitrophenyl)piperazine (solid)

-

Selected solvent (e.g., DMSO, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vial roller system[3]

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[1][3][9]

Procedure:

-

Compound Addition: Add an excess amount of the solid compound to a vial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). The mixture should be agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][3][8]

-

Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant to remove any remaining particulates.[1][9]

-

Quantification: Analyze the concentration of the compound in the clear, filtered supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[3][8][9] A calibration curve prepared from stock solutions of known concentrations is used to determine the exact solubility value.[9]

-

Reporting: The results are reported in units of µg/mL or µM.[9]

Detailed Protocol: Kinetic Solubility for High-Throughput Screening

This protocol describes a common method for assessing kinetic solubility, often used to identify potential liabilities early in discovery.

Materials:

-

1-Benzyl-4-(4-nitrophenyl)piperazine stock solution in 100% DMSO (e.g., 10 mM or 50 mM).[8]

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

96-well microtiter plates.

-

Plate reader-based detection system (e.g., nephelometer for light scattering or UV-Vis spectrophotometer).[1][2][12]

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[11][12]

-

Dilution: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the final desired compound concentrations. The final DMSO concentration should be kept low and consistent, typically below 1-2%.[6][8]

-

Incubation: Mix the contents and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[1][11]

-

Precipitation Detection: Measure the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is observed.

Visualizations

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Workflow for Kinetic Solubility Determination

This diagram shows the high-throughput process for determining kinetic solubility, starting from a DMSO stock solution.

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. asianpubs.org [asianpubs.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of 1-Benzyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract